molecular formula C10H9Cl2NO4S B14500075 2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate CAS No. 63924-76-5

2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate

Cat. No.: B14500075
CAS No.: 63924-76-5
M. Wt: 310.15 g/mol
InChI Key: RUGBYQYZFKFRRM-UHFFFAOYSA-N
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Description

2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chlorinated propenyl group and a chlorobenzene sulfonyl carbamate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 2-chloroprop-2-en-1-ol with 4-chlorobenzenesulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, potentially altering their function. The exact pathways and targets depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorinated propenyl and chlorobenzene sulfonyl carbamate groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry .

Properties

CAS No.

63924-76-5

Molecular Formula

C10H9Cl2NO4S

Molecular Weight

310.15 g/mol

IUPAC Name

2-chloroprop-2-enyl N-(4-chlorophenyl)sulfonylcarbamate

InChI

InChI=1S/C10H9Cl2NO4S/c1-7(11)6-17-10(14)13-18(15,16)9-4-2-8(12)3-5-9/h2-5H,1,6H2,(H,13,14)

InChI Key

RUGBYQYZFKFRRM-UHFFFAOYSA-N

Canonical SMILES

C=C(COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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